molecular formula C12H14N4OS B2832329 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide CAS No. 1797078-61-5

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2832329
CAS No.: 1797078-61-5
M. Wt: 262.33
InChI Key: FWABYBZNOMWRBB-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that features a pyrimidine ring substituted with a dimethylamino group and a thiophene ring attached to a carboxamide group

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitangiogenesis and interact with tyrosine kinases . These targets play crucial roles in cell proliferation and growth, making them important in the development of anticancer drugs .

Mode of Action

Similar compounds have been found to block the formation of blood vessels in vivo and inhibit the activity of tyrosine kinases . This suggests that N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide may interact with its targets to inhibit their function, leading to changes in cellular processes such as angiogenesis and cell proliferation.

Biochemical Pathways

The inhibition of angiogenesis and tyrosine kinase activity suggests that it may affect pathways related to cell growth and proliferation

Result of Action

Similar compounds have been found to exhibit significant anti-angiogenic and dna cleavage activities . This suggests that this compound may have similar effects, potentially leading to the inhibition of tumor growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 4-(dimethylamino)pyrimidine, is synthesized through a condensation reaction between dimethylamine and a suitable pyrimidine precursor under basic conditions.

    Attachment of the Thiophene Ring: The pyrimidine intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrimidin-2-ylmethyl)thiophene-2-carboxamide: Lacks the dimethylamino group, which may reduce its binding affinity and specificity.

    N-((4-(methylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its chemical reactivity and biological activity.

    N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide: Substitutes the thiophene ring with a benzene ring, which may affect its electronic properties and interactions with biological targets.

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both the dimethylamino group and the thiophene ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-16(2)11-5-6-13-10(15-11)8-14-12(17)9-4-3-7-18-9/h3-7H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWABYBZNOMWRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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